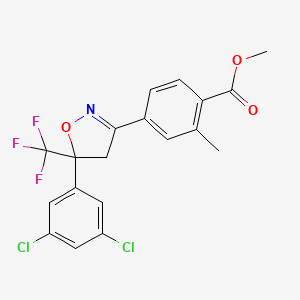

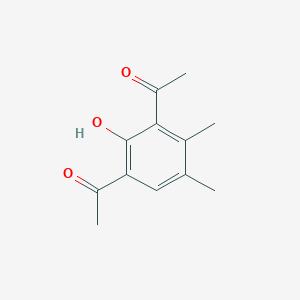

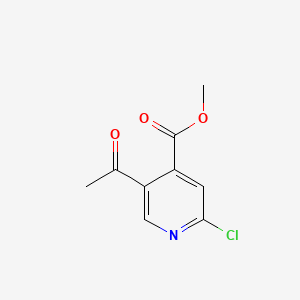

![molecular formula C9H12O B8234436 3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)

3-Ethylbicyclo[3.2.0]hept-3-en-6-one

描述

3-Ethylbicyclo[3.2.0]hept-3-en-6-one is an organic compound with the molecular formula C9H12O. It is a bicyclic ketone that features a unique structure, making it an interesting subject for chemical research. This compound is primarily used in the study of the separation of its enantiomers, which are molecules that are mirror images of each other .

准备方法

Synthetic Routes and Reaction Conditions

3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be synthesized from 4-Ethyl-3-hydroxyhept-6-enoic acid. The preparation involves the following steps :

- Intermediate (39.0 g, 226 mmol), acetic anhydride (195 mL), and potassium acetate (51.4 g, 542 mmol) are added to a reaction flask.

- The reaction mixture is stirred at room temperature for 1 hour.

- The temperature is then raised to 130°C, and the reaction is stirred for 4 hours, monitored by gas chromatography.

- Water (200 mL) is added, and the mixture is extracted with ethyl acetate (200 mL × 3).

- The organic layer is washed with 1N sodium hydroxide (100 mL) and water (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the crude product.

- The crude product is distilled under high vacuum to yield 16 g of this compound as a colorless to light yellow oily liquid with a yield of 51.6%.

Industrial Production Methods

An industrially feasible, robust, and economically viable process for the preparation of this compound has been developed, producing the compound with chiral purity greater than 99% .

化学反应分析

3-Ethylbicyclo[3.2.0]hept-3-en-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3-Ethylbicyclo[3.2.0]hept-3-en-6-one is mainly used in chemical research, particularly in the study of the separation of its enantiomers . It is also utilized in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes . Additionally, it is used to analyze extremophile enzymes (monooxygenase and hydrolases) in microorganisms isolated from deep-water petroleum reservoirs at high temperatures using fluorogenic assays and multibioreactions .

作用机制

The mechanism by which 3-Ethylbicyclo[3.2.0]hept-3-en-6-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it is used as an intermediate in the preparation of bicyclic γ-amino tetrazole derivatives, which have activity as α2δ ligands. These ligands regulate calcium channel density and voltage-dependent kinetics, playing a role in treating neuropathic pain and disorders of the central nervous system .

相似化合物的比较

3-Ethylbicyclo[3.2.0]hept-3-en-6-one can be compared with other similar compounds such as:

Bicyclo[3.2.0]hept-2-en-6-one: Used in enantioselective Baeyer-Villiger oxidation and synthesis of chalcone derivatives.

(1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one: A stereoisomer with similar applications.

The uniqueness of this compound lies in its specific structure and the high chiral purity achievable in its industrial production, making it a valuable compound for research and industrial applications.

属性

IUPAC Name |

3-ethylbicyclo[3.2.0]hept-3-en-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGONAXSXKFDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

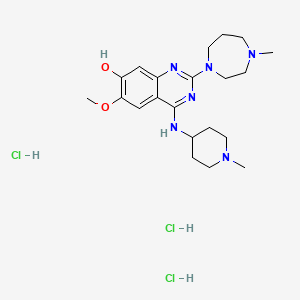

![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)

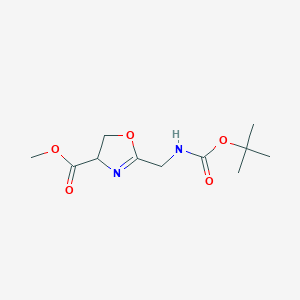

![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)

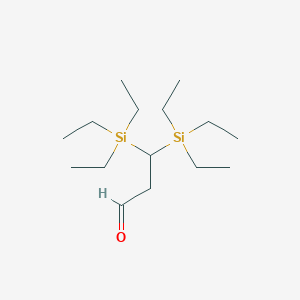

![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8234440.png)